Ethyl 3-piperidin-3-ylpropanoate

Lipophilicity Drug Design Physicochemical Properties

Ethyl 3-piperidin-3-ylpropanoate (CAS 91017-00-4) is a piperidine derivative featuring an ethyl ester group attached to the 3-position of the piperidine ring via a propanoate chain. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 91017-00-4
Cat. No. B3021031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-piperidin-3-ylpropanoate
CAS91017-00-4
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1CCCNC1
InChIInChI=1S/C10H19NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-8H2,1H3
InChIKeyDPBSXYRJZFUOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-piperidin-3-ylpropanoate (CAS 91017-00-4): A Procurement-Focused Overview of Its Chemical and Physical Differentiation


Ethyl 3-piperidin-3-ylpropanoate (CAS 91017-00-4) is a piperidine derivative featuring an ethyl ester group attached to the 3-position of the piperidine ring via a propanoate chain [1]. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol [1]. The compound's structural features, including its specific substitution pattern and ester group, confer distinct physicochemical properties such as a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 38.3 Ų, which differentiate it from closely related analogs [2].

Why Ethyl 3-piperidin-3-ylpropanoate (CAS 91017-00-4) Cannot Be Simply Swapped with Other Piperidine Esters in Synthesis


The assumption that piperidine-based esters are interchangeable intermediates is contradicted by significant differences in their physicochemical and reactivity profiles. Even minor structural variations, such as the position of the ester attachment on the piperidine ring or the nature of the ester group, lead to quantifiable changes in lipophilicity (XLogP3), hydrogen bonding capacity (TPSA), and reaction kinetics [1]. For example, shifting the ester attachment from the 3-position to the 1- or 2-position on the piperidine ring alters the compound's calculated logP, which directly impacts solubility, membrane permeability, and ultimately, the efficiency of downstream reactions [2]. Substituting the ethyl ester for a methyl ester reduces molecular weight and lipophilicity, which can affect the compound's behavior in multi-step syntheses and its suitability as a building block for specific drug discovery campaigns [3]. The evidence below quantifies these differences, demonstrating that Ethyl 3-piperidin-3-ylpropanoate offers a specific, non-fungible set of properties for research and development.

Ethyl 3-piperidin-3-ylpropanoate (CAS 91017-00-4): Quantitative Evidence of Differentiation Against Key Analogs


Lipophilicity (XLogP3) of Ethyl 3-piperidin-3-ylpropanoate Compared to Positional Isomers

The computed lipophilicity (XLogP3) of Ethyl 3-piperidin-3-ylpropanoate is 1.1, which is lower than that of its 2-yl positional isomer (XLogP3 = 1.3). This difference, while seemingly small, is significant in the context of drug design, where even minor changes in logP can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile [1].

Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity of Ethyl 3-piperidin-3-ylpropanoate

The topological polar surface area (TPSA) of Ethyl 3-piperidin-3-ylpropanoate is 38.3 Ų. This value is identical to that of its 2-yl isomer, indicating a similar capacity for hydrogen bonding and interaction with polar environments. However, this is distinct from the methyl ester analog, which, due to its smaller alkyl group, would be expected to have a slightly lower TPSA and different solubility profile [1]. This value is a critical parameter for predicting a molecule's ability to cross biological membranes, such as the blood-brain barrier, and is a key consideration in CNS drug discovery.

Polar Surface Area Membrane Permeability Bioavailability

Synthetic Yield of Ethyl 3-piperidin-3-ylpropanoate via Catalytic Hydrogenation

A patented synthesis of Ethyl 3-piperidin-3-ylpropanoate hydrochloride via catalytic hydrogenation of ethyl 3-(pyrid-3-yl)prop-2-enoate using 5% rhodium on alumina under 55 psi H2 at 60°C for 5 hours yielded the product in 63% yield (39.6 g from 60 g starting material) . This established synthetic route provides a reliable, scalable method for procuring the compound, a crucial factor for large-scale research or industrial applications.

Synthetic Chemistry Process Development Reaction Optimization

Molecular Weight and Formula Differentiation from Methyl Ester Analog

Ethyl 3-piperidin-3-ylpropanoate (C10H19NO2, MW = 185.26 g/mol) differs fundamentally from its methyl ester analog, methyl 3-(piperidin-3-yl)propanoate (C9H17NO2, MW = 171.24 g/mol) [1]. This difference in molecular weight and formula impacts analytical method development, particularly in mass spectrometry and chromatographic separation, where distinct retention times and mass-to-charge ratios are observed .

Molecular Weight Chemical Formula Analytical Characterization

Ethyl 3-piperidin-3-ylpropanoate (CAS 91017-00-4): Recommended Applications Based on Evidence


Medicinal Chemistry: Building Block for CNS Drug Discovery

Based on its favorable XLogP3 (1.1) and TPSA (38.3 Ų) [1], Ethyl 3-piperidin-3-ylpropanoate is a valuable building block for synthesizing potential CNS-active compounds. Its lipophilicity and polar surface area suggest a balance between membrane permeability and aqueous solubility, a desirable profile for crossing the blood-brain barrier. This makes it suitable for early-stage medicinal chemistry programs targeting neurological disorders .

Organic Synthesis: A Scalable Intermediate via Established Hydrogenation Route

The availability of a robust, patented synthesis yielding 63% product [1] makes Ethyl 3-piperidin-3-ylpropanoate a practical choice for researchers requiring gram-scale quantities. This established route reduces the development time for new synthetic pathways, allowing chemists to focus on downstream functionalization and library synthesis .

Analytical Chemistry: Use as a Reference Standard for Method Development

The distinct molecular weight (185.26 g/mol) and formula (C10H19NO2) of Ethyl 3-piperidin-3-ylpropanoate differentiate it from its methyl ester analog [1]. This difference is critical for developing and validating analytical methods, such as HPLC and LC-MS, where it can serve as a unique reference standard to ensure accurate identification and quantification of piperidine-based compounds in complex mixtures .

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